molecular formula C13H16BrNO3 B1388814 methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate CAS No. 1217843-04-3

methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate

Cat. No. B1388814
M. Wt: 314.17 g/mol
InChI Key: FDURUGIATVZQHK-UMJHXOGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate, also known as MBMP, is a synthetic compound that has been used in various scientific fields. MBMP is a colorless solid that has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. MBMP has also been used in the study of enzyme-catalyzed reactions, as well as in the study of molecular recognition and binding. MBMP has been shown to have potential applications in a range of areas, including drug synthesis, drug delivery, and drug design.

Scientific Research Applications

Methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate has been used in a range of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of molecular recognition and binding. methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate has also been used in the synthesis of drugs and other biologically active molecules. In addition, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate has been used in the study of drug delivery, drug design, and drug metabolism.

Mechanism Of Action

The mechanism of action of methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate is not fully understood. However, it is believed that methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate binds to the active site of an enzyme and inhibits its activity. This binding is thought to be due to the presence of the bromine atom in the molecule, which is believed to form a strong bond with the enzyme.

Biochemical And Physiological Effects

The biochemical and physiological effects of methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate are not fully understood. However, it is believed that methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate may have an effect on enzyme activity and may also affect the metabolism of drugs. In addition, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate may have an effect on the absorption of drugs in the body, as well as on the distribution of drugs in the body.

Advantages And Limitations For Lab Experiments

The use of methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate in laboratory experiments offers a number of advantages. methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate is a relatively stable compound and is not easily degraded in aqueous solutions. However, there are also some limitations to the use of methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate in laboratory experiments. methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate is a relatively toxic compound, and it is important to use appropriate safety precautions when handling the compound. In addition, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate is a relatively large molecule, and it may not be suitable for use in some experiments.

Future Directions

In the future, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate may be used in the development of new drugs and other biologically active molecules. In addition, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate may be used in the study of enzyme-catalyzed reactions, as well as in the study of molecular recognition and binding. methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate may also be used in the development of new drug delivery systems, as well as in the development of new drug design strategies. Finally, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate may be used in the study of the metabolism of drugs, and in the study of the absorption and distribution of drugs in the body.

properties

IUPAC Name

methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-8-3-4-12(10(14)5-8)18-9-6-11(15-7-9)13(16)17-2/h3-5,9,11,15H,6-7H2,1-2H3/t9?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDURUGIATVZQHK-UMJHXOGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC2C[C@H](NC2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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